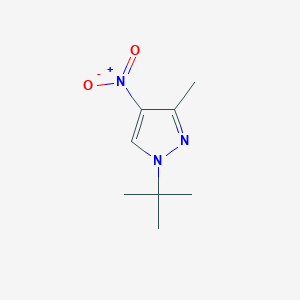
1-tert-butyl-3-methyl-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-3-methyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-4-nitro-1H-pyrazole typically involves the condensation of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using catalysts such as copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent quality and yield. The use of heterogeneous catalysts like Amberlyst-70 can also be beneficial for industrial applications due to their eco-friendly attributes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-butyl-3-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the pyrazole ring .
Applications De Recherche Scientifique
1-tert-butyl-3-methyl-4-nitro-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-tert-butyl-3-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 1-tert-butyl-5-chloro-3-methyl-4-nitro-1H-pyrazole
- 3-methyl-4-nitro-1H-pyrazole
- 1-tert-butyl-3-methyl-4-oxopiperidine-1,3-dicarboxylate
Uniqueness: 1-tert-butyl-3-methyl-4-nitro-1H-pyrazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl and nitro groups enhances its stability and potential for diverse applications compared to similar compounds .
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
1-tert-butyl-3-methyl-4-nitropyrazole |
InChI |
InChI=1S/C8H13N3O2/c1-6-7(11(12)13)5-10(9-6)8(2,3)4/h5H,1-4H3 |
Clé InChI |
UEGWOEOCRLJWFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


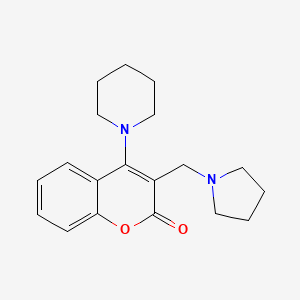
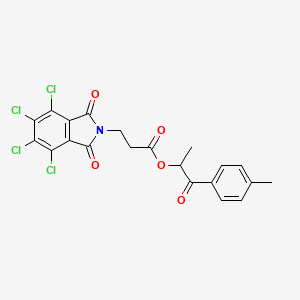

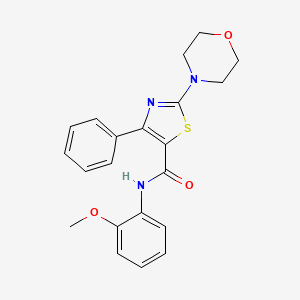
![Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12469016.png)
![2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12469030.png)
![2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B12469048.png)
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12469050.png)
![N-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]dodecanamide (non-preferred name)](/img/structure/B12469053.png)
![6-Chloro-8-ethoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12469057.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B12469062.png)
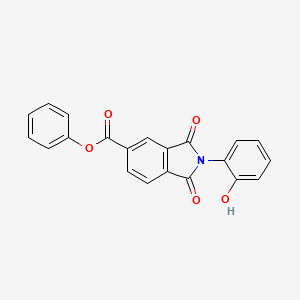
![[5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydro gen phosphate, sodium salt, sodium salt](/img/structure/B12469076.png)
![2-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12469078.png)
